2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate
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Overview
Description
2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate is an organic compound that features both amine and alcohol substituents It is known for its unique chemical structure, which includes a long heptadecyl chain and an imidazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate typically involves the reaction of heptadecylamine with ethylene oxide to form 2-heptadecyl-1-(2-hydroxyethyl)imidazoline. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions generally require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate involves its interaction with biological membranes. The long heptadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to antimicrobial effects. The imidazolium ring can interact with various molecular targets, including proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride
- 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate
- 2-Heptadecyl-1,1-bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium
Uniqueness
Compared to similar compounds, 2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate is unique due to its phosphate group, which can enhance its solubility and reactivity in aqueous environments. This makes it particularly useful in applications where water solubility is crucial .
Properties
CAS No. |
68444-19-9 |
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Molecular Formula |
C22H47N2O5P |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
dihydrogen phosphate;2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethanol |
InChI |
InChI=1S/C22H44N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-5(2,3)4/h25H,2-21H2,1H3;(H3,1,2,3,4) |
InChI Key |
HMRPOFXYUBTFNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1)CCO.OP(=O)(O)[O-] |
Related CAS |
68134-14-5 |
Origin of Product |
United States |
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